![molecular formula C18H16N4O2S B10774613 13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID17929793C11c” is a small molecular drug known by the synonym GTPL6343 . It is primarily investigated for its potential therapeutic applications in various diseases. The compound has a molecular weight of 352.4 and a topological polar surface area of 2.1 . It is currently under investigation and has not yet been approved for clinical use .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of “PMID17929793C11c” are not explicitly detailed in the available literature. general methods for synthesizing small molecular drugs typically involve multi-step organic synthesis, including the formation of key intermediates followed by functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
Die spezifischen chemischen Reaktionen, die „PMID17929793C11c“ durchläuft, sind nicht gut dokumentiert. Niedermolekulare Medikamente unterliegen im Allgemeinen verschiedenen Arten von Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, hängen von den spezifischen funktionellen Gruppen ab, die in der Verbindung vorhanden sind. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, würden verschiedene Derivate der ursprünglichen Verbindung umfassen, möglicherweise mit veränderter biologischer Aktivität.
Wissenschaftliche Forschungsanwendungen
„PMID17929793C11c“ hat eine breite Palette potenzieller Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Pfade untersucht, wobei es möglicherweise als Werkzeug für das Verständnis von Krankheitsmechanismen dient.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht, einschließlich seiner Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und anderer chemischer Produkte.
5. Wirkmechanismus
Der genaue Wirkmechanismus von „PMID17929793C11c“ ist nicht vollständig geklärt. Wie viele niedermolekulare Medikamente übt es wahrscheinlich seine Wirkung durch die Interaktion mit spezifischen molekularen Zielstrukturen aus, wie z. B. Enzymen oder Rezeptoren, wodurch deren Aktivität moduliert wird. Die beteiligten Pfade würden von den spezifischen Zielstrukturen und dem biologischen Kontext abhängen, in dem die Verbindung verwendet wird.
Wirkmechanismus
The exact mechanism of action for “PMID17929793C11c” is not fully understood. like many small molecular drugs, it likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific targets and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
„PMID17929793C11c“ kann mit anderen ähnlichen niedermolekularen Medikamenten verglichen werden. Einige ähnliche Verbindungen umfassen solche mit ähnlichen Molekulargewichten und funktionellen Gruppen, die vergleichbare biologische Aktivitäten aufweisen können. Die Einzigartigkeit von „PMID17929793C11c“ liegt in seiner spezifischen Molekülstruktur und den besonderen therapeutischen Anwendungen, für die es untersucht wird.
Eigenschaften
Molekularformel |
C18H16N4O2S |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one |
InChI |
InChI=1S/C18H16N4O2S/c1-24-12-4-2-11(3-5-12)22-9-21-15-13-14-10(6-7-19-14)8-20-17(13)25-16(15)18(22)23/h2-5,8-9,15-16,19H,6-7H2,1H3 |
InChI-Schlüssel |
SIUQQICXQVLRLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=NC3C(C2=O)SC4=NC=C5CCNC5=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


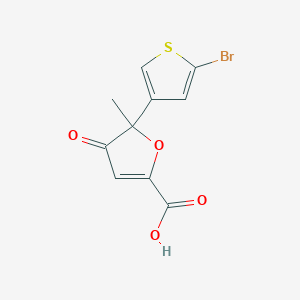
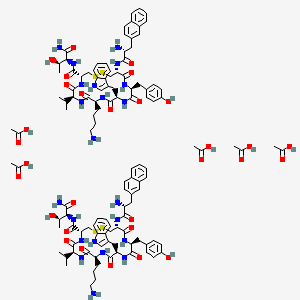
![3-[(2-Nitrophenyl)amino]propylazanium](/img/structure/B10774551.png)
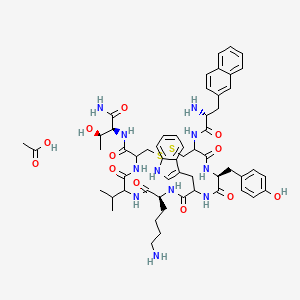
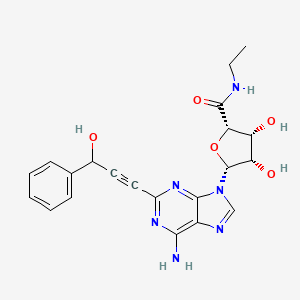
![disodium;3-amino-2-[4-[N-[(6R,7S)-2-carboxy-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-C-oxidocarbonimidoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B10774576.png)
![sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate;hydrate](/img/structure/B10774578.png)
![[3H]Dpcpx](/img/structure/B10774584.png)
![2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl]acetamide](/img/structure/B10774593.png)
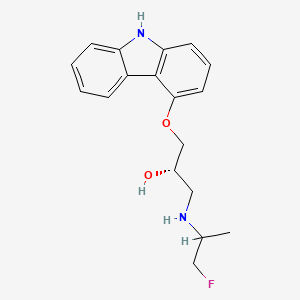
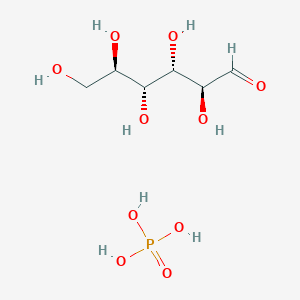
![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)


